

# 4-Aminomorpholine: A Versatile Intermediate for Pharmaceutical Innovation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**4-Aminomorpholine** is a pivotal fine chemical intermediate, widely utilized in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a saturated morpholine ring with a primary amino group at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide delves into the synthesis, properties, and applications of **4-aminomorpholine**, offering a technical resource for scientists engaged in drug discovery and development.

## **Physicochemical and Structural Data**

**4-Aminomorpholine** is a clear, colorless to faintly yellow liquid at room temperature.[2][3] Its miscibility with water and solubility in organic solvents like chloroform and methanol make it suitable for various reaction conditions.[2] A comprehensive summary of its properties is provided below.



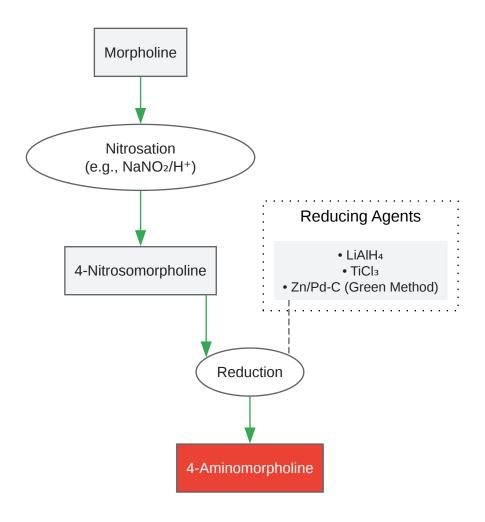
Property	Value	Reference(s)
Chemical Name	4-Aminomorpholine	[2]
Synonyms	N-Aminomorpholine, 4- Morpholinamine	[3][4]
CAS Number	4319-49-7	
Molecular Formula	C4H10N2O	
Molecular Weight	102.14 g/mol	[5]
Appearance	Clear, colorless to faintly yellow liquid	[2][3]
Boiling Point	168 °C (at 760 mmHg)	[2]
Density	1.059 g/cm³ (at 25 °C)	
Flash Point	58 °C (136.4 °F) - closed cup	[2]
Refractive Index	n20/D 1.4772	[2]
Water Solubility	Miscible / Very soluble	[2][3]
pKb	7.41	[3]
LogP	-0.16950	[2]

## **Synthesis of 4-Aminomorpholine**

The most commercially viable and widely applied method for synthesizing **4-aminomorpholine** is the reduction of 4-nitrosomorpholine.[1] This precursor is readily prepared by the nitrosation of morpholine. While various reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) and titanium trichloride (TiCl<sub>3</sub>) have been reported, these methods often involve expensive reagents, harsh reaction conditions, and safety concerns.[1]

A more recent, environmentally friendly approach utilizes a bimetallic zinc powder-palladium-carbon catalyst system in the presence of carbon dioxide.[1] This "green" method offers high yields, good product quality, and avoids the use of strong acids.[1]





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Caption: General synthesis pathway for 4-Aminomorpholine.

## **Experimental Protocols**

This protocol is based on the green synthesis method employing a zinc-palladium bimetallic catalyst.[1]

#### Materials:

- 4-Nitrosomorpholine
- · Zinc powder
- Palladium on carbon (Pd/C, 5-10% w/w)
- Water (H2O)



- Carbon dioxide (CO<sub>2</sub>) gas
- Suitable organic solvent for extraction (e.g., dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- Reaction Setup: To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 4-nitrosomorpholine and water.
- Catalyst Addition: Add zinc powder and a catalytic amount of palladium on carbon to the mixture.
- Reaction Initiation: Begin vigorous stirring and bubble carbon dioxide gas through the reaction mixture. The CO<sub>2</sub> forms a weak carbonic acid system in situ, which facilitates the reduction.[1]
- Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) until the starting material is consumed. The reaction is typically exothermic and may require cooling to maintain a desired temperature.
- Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst and unreacted zinc.
- Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to yield crude **4-aminomorpholine**.
- Purification: The crude product can be further purified by vacuum distillation to obtain highpurity 4-aminomorpholine.

This protocol is adapted from established methods for analyzing similar amines.[6]

Instrumentation:



- Gas Chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

#### Sample Preparation:

- Accurately weigh a sample of the material containing 4-aminomorpholine.
- Dissolve the sample in a known volume of a suitable solvent (e.g., methanol).
- If necessary, derivatize the amine to improve chromatographic performance, although direct injection is often feasible.

## Standard Preparation:

- Prepare a stock solution of high-purity **4-aminomorpholine** in the same solvent used for the sample.
- Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the sample.[6]

#### **Chromatographic Conditions:**

Injector Temperature: 250 °C

• Detector Temperature: 300 °C

- Carrier Gas: Helium or Nitrogen, at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold.
- Injection Volume: 1 μL

## Analysis:

- Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
- Inject the prepared sample.



 Quantify the amount of 4-aminomorpholine in the sample by comparing its peak area to the calibration curve.

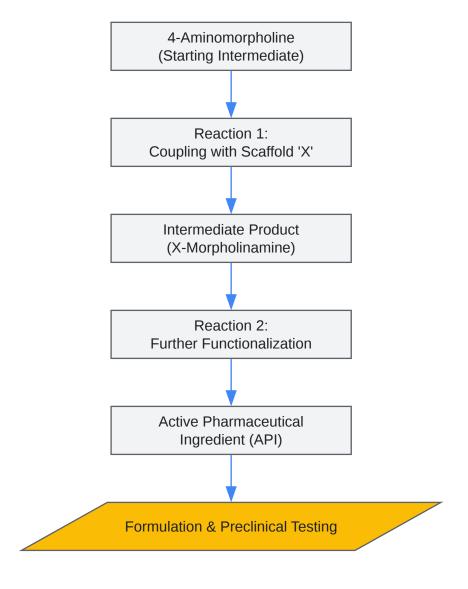
## **Applications as a Pharmaceutical Intermediate**

**4-Aminomorpholine** serves as a crucial building block for introducing the morpholine moiety into drug candidates. The morpholine ring is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

It is a key intermediate in the synthesis of:

- Carbonic Anhydrase Inhibitors: These drugs are used to treat glaucoma, altitude sickness, and other conditions.[1]
- Antibacterial Agents and Enzyme Inhibitors: Used in the development of new antibiotics and targeted therapies.[1]
- Radioprotective Agents: Compounds designed to protect against the harmful effects of ionizing radiation.[1]
- Antitumor Agents: The related 4-aminoquinoline scaffold, which shares structural motifs, has been extensively investigated for anticancer activity, suggesting the potential for morpholinecontaining analogues.[7][8]





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Caption: Generalized workflow using 4-Aminomorpholine in drug synthesis.

# Biologically Active Derivatives and Therapeutic Potential

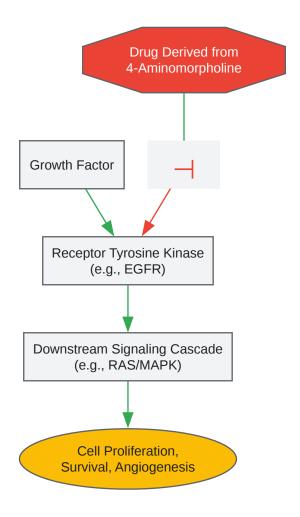
While **4-aminomorpholine** itself is not a therapeutic agent, its derivatives have shown significant biological activity. The broader class of amino-heterocycles is a cornerstone of medicinal chemistry. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial, anticancer, and anti-inflammatory properties.[7][9][10] The synthesis of novel compounds by incorporating the **4-aminomorpholine** unit into other pharmacophores is an active area of research.



The data below, from studies on 2-morpholino-4-anilinoquinoline derivatives, illustrates the cytotoxic potential of molecules containing the morpholine ring against cancer cell lines.

Compound	Target Cell Line	IC50 (μM)	Reference
3c	HepG2	11.42	[7]
3d	HepG2	8.50	[7]
3e	HepG2	12.76	[7]

These findings highlight that the morpholine moiety, when appropriately incorporated, can contribute to potent biological activity. Many such compounds function by inhibiting key cellular signaling pathways, such as those involving protein kinases, which are often dysregulated in diseases like cancer.



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**Caption:** Hypothetical inhibition of a growth factor signaling pathway.

## Safety, Handling, and Storage

**4-Aminomorpholine** is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][11] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Proper safety precautions are essential.

Hazard Class	GHS Statement	Reference(s)
Flammability	H226: Flammable liquid and vapour	[5]
Acute Toxicity	H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled	[5]
Irritation	H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation	[5]

#### Handling and PPE:

- Work in a well-ventilated area or fume hood.[3]
- Use spark-proof tools and explosion-proof equipment.[3]
- Ground and bond containers during transfer.[3]
- Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves, and a lab coat.[5] A respirator with a suitable filter (e.g., type ABEK) may be required depending on workplace conditions.

#### Storage:

• Store in a cool, dry, well-ventilated area away from incompatible substances.[3]



- Keep containers tightly closed.[3]
- Store in a flammables-designated area, away from heat, sparks, and open flames.[3]
- Incompatibilities: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3]

## Conclusion

**4-Aminomorpholine** stands out as a high-value intermediate for pharmaceutical research and development. Its favorable physicochemical properties, coupled with the proven benefits of the morpholine scaffold in drug design, make it a compelling starting point for the synthesis of novel therapeutics. The development of greener synthesis routes further enhances its appeal for large-scale production. For drug development professionals, a thorough understanding of the chemistry, handling, and application of **4-aminomorpholine** is key to unlocking its full potential in creating the next generation of medicines.

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